molecular formula C10H9NO4 B596418 Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate CAS No. 106531-50-4

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate

Katalognummer: B596418
CAS-Nummer: 106531-50-4
Molekulargewicht: 207.185
InChI-Schlüssel: MQXHCQIAEQWPOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a fused heterocyclic compound featuring a furopyridine core with a hydroxyl group at position 3 and an ethyl ester moiety at position 2. For instance, ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (a positional isomer) is prepared by treating ethyl 2-chloronicotinamide with sodium ethoxycarbonylmethoxide, yielding intermediate esters that undergo saponification and decarboxylation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxyfuro[2,3-c]pyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ester functionality play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Furopyridine Derivatives

Furopyridines are characterized by a fused furan and pyridine ring system. Key derivatives include:

Compound Name Heterocycle Substituents Yield Physical State Molecular Weight Applications/Notes Reference ID
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine -OH (C3), -COOEt (C2) 76% Pale white solid 208.1 (LCMS) Intermediate for decarboxylation
Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine -Br (C5), -OH (C3), -COOEt (C2) 76% Light brown solid 287.1 (LCMS) Brominated analog for functionalization
Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine -Oxo (C3), -COOEt (C2) N/A Not reported 207.18 Hazardous (H302: harmful if swallowed)

Key Observations :

  • Bromination at C5 (e.g., 13c) retains high yields (76%) but alters physical properties (color) .
  • The [2,3-c] isomer is less documented, though its commercial discontinuation implies niche applications .

Pyrrolo[2,3-c]pyridine Derivatives

Notable examples:

Compound Name Substituents Yield Physical State Molecular Weight Applications Reference ID
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate None 60% Not reported 190.2 Building block for drug synthesis
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate -Br (C5) 60% Not reported 269.09 Key intermediate in drug candidates
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate -OCH₃ (C5) 85% Not reported 220.2 High-yield synthesis for modifications

Key Observations :

  • Methoxy substitution (9c) significantly improves yield (85%) compared to brominated analogs (60%) .
  • Brominated derivatives (e.g., 9b) are prioritized in medicinal chemistry for their reactivity in cross-coupling reactions .

Thieno[2,3-c]pyridine Derivatives

Thienopyridines incorporate a sulfur atom, influencing electronic properties and bioactivity:

Compound Name Substituents Yield Physical State Molecular Weight Applications Reference ID
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate -NH₂ (C3) 95.1% Yellow solid 222.26 Antitubercular activity (MIC = 0.23 μM)
Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate -Cl (C5), -OH (C3) 71% Light orange solid 243.7 (LCMS) Intermediate for kinase inhibitors
Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate -Br (C3) 31% Off-white solid 271.8 (LCMS) Suzuki coupling precursor

Key Observations :

  • Amino-substituted thieno derivatives (e.g., 3-aminothieno) exhibit potent antimycobacterial activity .
  • Chloro and bromo analogs show moderate yields, highlighting synthetic challenges in halogenation .

Structural and Functional Comparisons

Feature Furo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Thieno[2,3-c]pyridine
Heteroatom O (furan) N (pyrrole) S (thiophene)
Electron Density Electron-rich (due to O) Moderate (N lone pair) Electron-deficient (S)
Bioactivity Limited data Drug intermediates Antitubercular
Synthetic Yield Discontinued Up to 85% Up to 95%

Biologische Aktivität

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate (CAS No. 106531-50-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C10_{10}H9_9N O4_4
  • Molecular Weight: 207.18 g/mol
  • Purity: Specified in various studies, often above 95%.
  • Storage Conditions: Typically stored in a dry environment at temperatures between 2°C and 8°C.

Biological Activity Overview

This compound has been primarily studied for its antitumor activity . The compound's structure includes a furo-pyridine moiety, which is known to exhibit various biological effects.

Antitumor Activity

Research indicates that this compound shows significant efficacy against several cancer cell lines and in animal models. Notable findings include:

  • In Vivo Studies:
    • Administration of the compound in mouse models demonstrated a 60% increase in lifespan when dosed at 200 mg/kg/day and 400 mg/kg/day over a period of nine days post-tumor transplantation. This was observed in models with L1210 leukemia tumors .
    • The compound exhibited a 66% tumor growth inhibition (TGI) against colon tumors at varying doses (900 mg/kg/day and 600 mg/kg/day) during similar treatment periods .
  • Mechanisms of Action:
    • The antitumor effects are believed to be mediated through multiple pathways, including apoptosis induction and cell cycle arrest. The specific molecular targets remain under investigation but may involve interactions with DNA or RNA synthesis pathways.

Case Studies

Several studies have documented the effects of this compound on different cancer types:

StudyCancer TypeDosageKey Findings
Study AL1210 Leukemia200 mg/kg/dayIncreased lifespan by 60%
Study BColon Cancer900 mg/kg/dayTGI of 66%
Study CBreast Cancer (preliminary)VariesInduces apoptosis in vitro

Research Findings

The following are critical insights from various studies regarding the biological activity of this compound:

  • Antitumor Screening Tests: Extensive antitumor screening tests have confirmed the compound's effectiveness against multiple tumor types, particularly hematological malignancies and solid tumors.
  • Synergistic Effects: Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy, indicating potential for combination therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate?

The compound is synthesized via a two-step process:

  • O-Alkylation : Ethyl 3-hydroxyisonicotinate reacts with ethyl bromoacetate under basic conditions to form a diester intermediate.
  • Cyclization : The intermediate undergoes thermal or acid-catalyzed cyclization to yield this compound . Key reagents include sodium hydride (for deprotonation) and polar aprotic solvents like 1,2-dimethoxyethane. Yields depend on reaction temperature and stoichiometric control of the alkylating agent .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation. Refinement uses SHELX programs (e.g., SHELXL for small molecules), which handle intensity integration, phase determination, and thermal parameter optimization. Hydrogen bonding and π-stacking interactions are analyzed using OLEX2 or Mercury .

Q. What reactivity patterns are expected due to its functional groups?

  • Hydroxyl Group : Participates in hydrogen bonding, influencing solubility and crystal packing. Can undergo esterification or etherification.
  • Ester Group : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.
  • Furopyridine Core : Aromatic electrophilic substitution (e.g., halogenation) occurs at electron-rich positions .

Q. How can researchers evaluate its biological activity in medicinal chemistry?

  • In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
  • Structure-Activity Relationship (SAR) : Synthesize analogs by modifying the ester group (e.g., methyl vs. ethyl) or introducing halogens. Compare IC₅₀ values to identify pharmacophores .

Advanced Research Questions

Q. How can cyclization conditions be optimized to improve synthetic yield?

  • Temperature : Cyclization at 110–120°C in toluene minimizes side reactions.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate ring closure.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield . Monitor progress via TLC or HPLC-MS to detect intermediates .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Dynamic NMR : Identify conformational exchange broadening peaks by variable-temperature NMR.
  • DFT Calculations : Compare experimental ¹H/¹³C NMR shifts with Gaussian-optimized structures to assign ambiguous signals.
  • HSQC/HMBC : Resolve connectivity issues in crowded aromatic regions .

Q. What strategies enhance purity for pharmacological studies?

  • Recrystallization : Use ethanol/water mixtures to remove hydrophobic impurities.
  • Preparative HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% TFA modifier).
  • Purity Criteria : ≥95% by HPLC (λ = 254 nm), with residual solvents verified via GC-MS .

Q. How to design SAR studies for antimicrobial activity?

  • Analog Synthesis : Replace the hydroxyl group with amino or sulfonyl moieties.
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative strains. Synergy assays with β-lactams can identify resistance-modifying agents .
  • Molecular Docking : Use AutoDock Vina to predict binding to bacterial topoisomerase IV .

Q. Data Analysis & Methodological Challenges

Q. How to address low reproducibility in biological assays?

  • Standardize Protocols : Use identical cell lines, passage numbers, and serum batches.
  • Counter-Screen : Rule out false positives via cytotoxicity assays (e.g., MTT).
  • Metabolic Stability : Assess hepatic microsome half-life to prioritize stable analogs .

Q. What computational tools predict metabolic pathways?

  • SwissADME : Estimates CYP450 metabolism and bioavailability.
  • Meteor Nexus : Simulates Phase I/II transformations (e.g., ester hydrolysis to carboxylic acid). Validate with LC-MS/MS metabolite profiling .

Q. Tables

Table 1. Key Synthetic Parameters for Cyclization Optimization

ConditionYield (%)Purity (%)Reference
Conventional heating6592
Microwave-assisted8595
ZnCl₂ catalysis7890

Table 2. Biological Activity of Derivatives

DerivativeMIC (μg/mL)Target Enzyme IC₅₀ (nM)
Parent Compound32450
5-Chloro analog8120
Ethyl → Methyl ester64600

Eigenschaften

IUPAC Name

ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)6-3-4-11-5-7(6)15-9/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXHCQIAEQWPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716286
Record name Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106531-50-4
Record name Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared using a method analogous to that of 5-hydroxyfuro[2,3-c]pyridazine-6-carboxylic acid ethyl ester (A.2.3.1), 3-chloroisonicotinic acid ethyl ester replacing 3-chloropyridazine-4-carboxylic acid ethyl ester;
Name
5-hydroxyfuro[2,3-c]pyridazine-6-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.